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molecular formula C8H11N3O2S B131965 Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate CAS No. 776-53-4

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

Cat. No. B131965
M. Wt: 213.26 g/mol
InChI Key: QINRQIZOBCQKAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07893259B2

Procedure details

140 ml of a 20% NH4OH solution was added to a suspension of 50.7 g of ethyl 4-chloro-2-(methylthio)pyrimidin-5-carboxylate in 400 ml of EtOH over 20 minutes, keeping the temperature at about 20° C. After stirring for 20 hours at ambient temperature, the reaction medium was concentrated under vacuum almost to dryness, then the residue was taken up in 350 ml of water, stirred for 20 minutes, filtered, and washed with 3×60 ml of water then vacuum dried in the presence of P2O5. A white solid was obtained: MP=134-135° C., m=39.9 g.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50.7 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH4+:1].[OH-].Cl[C:4]1[C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:8][N:7]=[C:6]([S:15][CH3:16])[N:5]=1>CCO>[NH2:1][C:4]1[C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:8][N:7]=[C:6]([S:15][CH3:16])[N:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
50.7 g
Type
reactant
Smiles
ClC1=NC(=NC=C1C(=O)OCC)SC
Name
Quantity
400 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 20 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at about 20° C
CONCENTRATION
Type
CONCENTRATION
Details
the reaction medium was concentrated under vacuum almost to dryness
STIRRING
Type
STIRRING
Details
stirred for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 3×60 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
vacuum dried in the presence of P2O5
CUSTOM
Type
CUSTOM
Details
A white solid was obtained

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
NC1=NC(=NC=C1C(=O)OCC)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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